molecular formula C5H3Cl3FN3 B6305897 5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98% CAS No. 84737-29-1

5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98%

Cat. No. B6305897
CAS RN: 84737-29-1
M. Wt: 230.45 g/mol
InChI Key: FCTMEEASGINQIJ-UHFFFAOYSA-N
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Description

5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98% (5-Cl-6-DCM-2-F-4-PY) is a novel fluorinated pyrimidinamine molecule with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 181.1 g/mol and a melting point of 168-170°C. 5-Cl-6-DCM-2-F-4-PY is a highly versatile molecule that has been used in a variety of synthetic and biological studies.

Mechanism of Action

The mechanism of action of 5-Cl-6-DCM-2-F-4-PY is not well understood. It is believed that the molecule is able to interact with specific proteins in the cell, leading to the inhibition of certain biochemical pathways. In addition, the molecule may act as an allosteric inhibitor, meaning that it can bind to a specific site on a protein and alter its conformation in such a way that it is no longer able to interact with its target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-6-DCM-2-F-4-PY are not well understood. However, it is believed that the molecule may be able to interact with certain proteins in the cell, leading to the inhibition of certain biochemical pathways. In addition, the molecule may act as an allosteric inhibitor, meaning that it can bind to a specific site on a protein and alter its conformation in such a way that it is no longer able to interact with its target molecule.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Cl-6-DCM-2-F-4-PY in laboratory experiments is its versatility. The molecule has a wide range of applications in scientific research, making it a valuable tool for scientists. In addition, the molecule is relatively easy to synthesize, making it a cost-effective reagent.
The main limitation of using 5-Cl-6-DCM-2-F-4-PY in laboratory experiments is its lack of specificity. The molecule has a wide range of effects on different proteins and biochemical pathways, making it difficult to predict its effects in a given experiment.

Future Directions

The potential applications of 5-Cl-6-DCM-2-F-4-PY are vast, and the molecule has the potential to be used in a variety of scientific research applications. Some potential future directions include:
1. Development of new synthetic methods using 5-Cl-6-DCM-2-F-4-PY as a building block.
2. Development of new therapeutic compounds using 5-Cl-6-DCM-2-F-4-PY as a starting material.
3. Development of new fluorescent probes using 5-Cl-6-DCM-2-F-4-PY as a scaffold.
4. Development of new enzyme inhibitors using 5-Cl-6-DCM-2-F-4-PY as a lead compound.
5. Development of new signal transduction inhibitors using 5-Cl-6-DCM-2-F-4-PY as a scaffold.
6. Development of new imaging agents using 5-Cl-6-DCM-2-F-4-PY as a starting material.
7. Investigation of the biochemical and physiological effects of 5-Cl-6-DCM-2-F-4-PY in vivo.
8. Investigation of the mechanism of action of 5-Cl-6-DCM-2-F-4-PY in vitro.

Synthesis Methods

5-Cl-6-DCM-2-F-4-PY can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-fluoro-4-pyrimidinamine (5-Cl-2-F-4-PY) with dichloromethylene (DCM) to form 5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine (5-Cl-6-DCM-2-F-4-PY). This reaction is carried out in the presence of an inert solvent such as THF at room temperature. The second step involves the purification of the crude product through recrystallization.

Scientific Research Applications

5-Cl-6-DCM-2-F-4-PY has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a reagent in the synthesis of novel fluorinated compounds with interesting physical and chemical properties. 5-Cl-6-DCM-2-F-4-PY has also been used in the study of enzyme inhibition, as well as in the study of signal transduction pathways.

properties

IUPAC Name

5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3FN3/c6-1-2(3(7)8)11-5(9)12-4(1)10/h3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTMEEASGINQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)F)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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